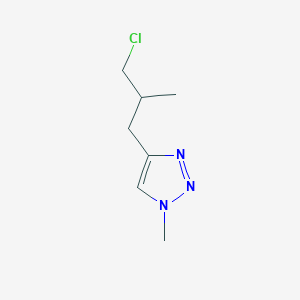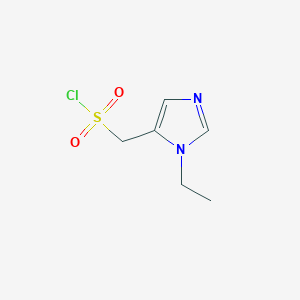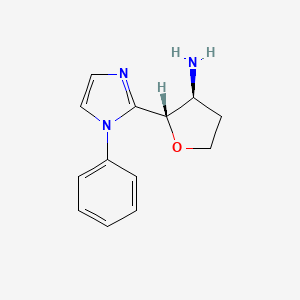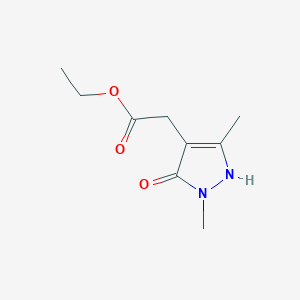
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide involves several steps. One common method includes the reaction of 2-methylpropanamide with 4-methylpiperidine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and interactions with pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methylpiperidin-3-yl)-2-phenylpropanamide
- 2-methyl-N-(3-piperidinyl)-2-phenylpropanamide
- N-(4-methylpiperidin-3-yl)-2-phenylacetamide
Uniqueness
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to interact with specific molecular targets, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C16H24N2O |
|---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
2-methyl-N-(4-methylpiperidin-3-yl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H24N2O/c1-12-9-10-17-11-14(12)18-15(19)16(2,3)13-7-5-4-6-8-13/h4-8,12,14,17H,9-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
JIXLAORMPMONRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCC1NC(=O)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B13223660.png)
![3-[5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic acid](/img/structure/B13223667.png)


![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)

![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
![({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)

![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene](/img/structure/B13223722.png)

![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)


